molecular formula C9H10O5 B1669797 Danshensu CAS No. 23028-17-3

Danshensu

Número de catálogo B1669797
Número CAS: 23028-17-3
Peso molecular: 198.17 g/mol
Clave InChI: PAFLSMZLRSPALU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Danshensu, also known as Salvianic acid A, is an alpha hydroxy carboxylic acid . It is found in the plants Salvia miltiorrhiza and Melissa officinalis . It is a component of some traditional Chinese medicine . It was discovered in the water-soluble extract of roots of Salvia miltiorrhiza .


Synthesis Analysis

Danshensu has been synthesized from protocatechuic aldehyde . An effective and convenient method for the synthesis of deuterium-labelled Danshensu was developed using Pd/C as a catalyst and D2O as a deuterium source . Another study developed a whole-cell biotransformation method to produce Danshensu from L-DOPA .


Molecular Structure Analysis

Danshensu has a molecular formula of C9H10O5 . Its molecular weight is 198.17 .


Chemical Reactions Analysis

Danshensu is sensitive to air or alkaline conditions. It oxidizes, polymerizes, and darkens on exposure . Danshensu can have its hydroxy groups methylated on treatment with dimethylsulfate . In acid conditions, it can convert to salvianolic acid C .


Physical And Chemical Properties Analysis

Danshensu has a melting point of 84–86°C . It can dissolve in water, methanol, ethanol, ethyl acetate, and acetone .

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Danshensu is a major water-soluble active component from Danshen (Chinese herb Radix Salviae Miltiorrhizae), which plays an important role in the treatment of cardiovascular diseases . It has been applied for the treatment of angina pectoris . DSS possesses several biological activities, including lysing blood clots, dilating coronary arteries, inhibiting platelet aggregation, scavenging free radicals, and improving microcirculation .

Pharmacokinetics and Biodistribution Studies

The stable isotope-labelled DSS is required to be used for clinical studies and biological sample analysis . An effective and convenient method for the synthesis of deuterium-labelled DSS was developed using Pd/C as a catalyst and D2O as a deuterium source .

Neuroprotection

DSS has a certain protective effect against neuronal damage, alleviating ischemic damage to brain tissue and inhibiting pathological apoptosis of neurons .

Anti-inflammatory Properties

DSS has shown anti-inflammatory properties . It has been reported that DSS and its derivatives have various pharmacological activities, such as anti-inflammation .

Anti-oxidation Properties

DSS has shown anti-oxidation properties . It has been reported that DSS and its derivatives have various pharmacological activities, such as anti-oxidation .

Anti-tumor Properties

DSS has shown anti-tumor properties . It has been reported that DSS and its derivatives have various pharmacological activities, such as anti-tumor .

Anti-atherogenesis Properties

DSS has shown anti-atherogenesis properties . It has been reported that DSS and its derivatives have various pharmacological activities, such as anti-atherogenesis .

Anti-diabetes Properties

DSS has shown anti-diabetes properties . It has been reported that DSS and its derivatives have various pharmacological activities, such as anti-diabetes .

Mecanismo De Acción

Danshensu, also known as 3-(3,4-dihydroxy-phenyl) lactic acid, is a bioactive compound found in traditional Chinese medicine . It has been studied for its various pharmacological effects, including its anti-osteogenic effect in ankylosing spondylitis .

Target of Action

Danshensu has been found to interact with several targets. In a study on ankylosing spondylitis, potential targets of Danshensu were identified in four drugs-genes databases . The main signaling pathways associated with the targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways .

Mode of Action

Danshensu interacts with its targets, leading to various changes. For instance, in the context of ankylosing spondylitis, Danshensu was found to inhibit the differentiation of osteoblasts promoted by a low concentration of tumor necrosis factor (TNF)-α . This suggests that Danshensu may exert its effects by modulating the activity of certain signaling pathways.

Biochemical Pathways

The biochemical pathways affected by Danshensu include the JNK and ERK pathways . These pathways are involved in various cellular processes, including inflammation and cell proliferation. By modulating these pathways, Danshensu may influence the downstream effects related to these processes.

Pharmacokinetics

Danshensu exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . Following intravenous administration, Danshensu is widely distributed, mainly phase II metabolized, and excreted primarily in urine as an unchanged drug .

Result of Action

The molecular and cellular effects of Danshensu’s action are diverse. For example, in ankylosing spondylitis, Danshensu was found to prevent the ossification of osteoblasts in a dose-dependent manner . It also reduced oxidative stress, inflammation, and apoptosis in the damaged heart .

Action Environment

The action, efficacy, and stability of Danshensu can be influenced by various environmental factors. For instance, Danshensu is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure . Therefore, the environment in which Danshensu is stored and administered can significantly impact its effectiveness.

Safety and Hazards

Danshensu is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865081
Record name 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

CAS RN

23028-17-3
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23028-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenyllactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into 0.17 mol β-(3,4-dihydroxylphenyl)pyruvic acid, 112 g zinc amalgam and 1808 mL of 1.4 mol·L−1 hydrochloric acid solution were added, and the reaction was performed under heating and refluxing for 8 h. After filtration, the filtrate was extracted using ethyl acetate repeatedly, dried using anhydrous Na2SO4. After removal of ethyl acetate, β-(3,4-dihydroxylphenyl)-α-hydroxylpropionic acid was obtained in a yield of 40.3%.
Quantity
0.17 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1808 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danshensu
Reactant of Route 2
Reactant of Route 2
Danshensu
Reactant of Route 3
Danshensu
Reactant of Route 4
Reactant of Route 4
Danshensu
Reactant of Route 5
Danshensu
Reactant of Route 6
Danshensu

Q & A

Q1: What are the primary molecular targets of Danshensu?

A1: Danshensu interacts with various molecular targets, including:

  • Signaling pathways: TGF-β/Smad [, ], PI3K/Akt [], TLR4/NF-κB [], Nrf2/HO-1 [], JNK [, ], and ERK [].
  • Enzymes: Cyclooxygenase-2 (COX-2) [], thromboxane B2 (TXB2) [], inducible nitric oxide synthase (iNOS) [], glutathione peroxidase (GSH-Px) [], and superoxide dismutase (SOD) [, , ].
  • Ion channels: L-type calcium channels [, ], calcium-activated potassium channels (KCa) [].
  • Transporters: P-glycoprotein (P-gp) [], divalent metal ion transporters-1 (DMT-1) [], transferrin receptor (TfR) [].
  • Receptors: TβR I and II [].
  • Other targets: Cluster of differentiation 40 (CD40) [], apelin-13 [].

Q2: How does Danshensu affect platelet aggregation and thrombosis?

A2: Danshensu exhibits antithrombotic and antiplatelet aggregation effects by:

  • Inhibiting COX-2 expression, thereby suppressing thromboxane A2 (TXA2) production [].
  • Downregulating TXB2 and upregulating 6-keto prostaglandin F1α (6-keto-PGF1α), normalizing the TXB2/6-keto-PGF1α ratio [].
  • Reducing blood viscosity, plasma viscosity, and hematocrit levels [].

Q3: What is the role of Danshensu in protecting against oxidative stress?

A3: Danshensu demonstrates antioxidant properties by:

  • Increasing the activity of antioxidant enzymes such as GSH-Px and SOD [].
  • Decreasing reactive oxygen species (ROS) levels [].
  • Increasing nitric oxide (NO) content and enhancing endothelial nitric oxide synthase (eNOS) activity [, ].

Q4: How does Danshensu impact tumor cell behavior?

A4: Danshensu exhibits antitumor effects by:

  • Inhibiting tumor cell migration and invasion by modulating the p38 signaling pathway [].
  • Enhancing the radioresponse of Lewis lung carcinoma xenografts by reducing tumor hypoxia through improved tumor microcirculation and vascular remodeling [].
  • Inducing apoptosis in human hepatocellular carcinoma cells, potentially through upregulation of p53 expression [].

Q5: What is the molecular formula and weight of Danshensu?

A5: The molecular formula of Danshensu is C9H10O5, and its molecular weight is 198.17 g/mol.

Q6: Is there any spectroscopic data available for Danshensu?

A6: Yes, various spectroscopic techniques have been employed to characterize Danshensu, including:

  • UV-Vis spectroscopy: Shows characteristic absorption peaks that can be used for quantitative analysis [, ].
  • Synchronous fluorescence spectrometry: Reveals information about the interaction between Danshensu and proteins like bovine serum albumin (BSA) [].
  • HPLC-DAD: Utilized for the detection and quantification of Danshensu in biological samples [, ].
  • LC-MS/MS: Provides high sensitivity and selectivity for pharmacokinetic studies and determination of Danshensu in complex matrices [, , ].

Q7: What is the bioavailability of Danshensu after oral administration?

A7: Danshensu exhibits poor oral bioavailability, ranging from 9.53% to 13.72% in rats [, ].

Q8: How is Danshensu metabolized and excreted?

A8: Danshensu undergoes phase II metabolism, primarily via methylation, sulfation, glucuronidation, and acetylation. It is predominantly excreted in urine as the parent drug and metabolites [].

Q9: Does Danshensu interact with any drug transporters?

A9: Yes, Danshensu has been shown to interact with:

  • P-glycoprotein (P-gp): P-gp limits Danshensu's penetration across the blood-brain barrier, and co-administration with P-gp inhibitors like verapamil enhances its brain distribution [].
  • Organic anion transporting polypeptide 1B1 (OATP1B1): Danshensu competitively inhibits OATP1B1-mediated transport of rosuvastatin, potentially leading to drug-drug interactions [].

Q10: What is the impact of co-administration of other drugs on Danshensu pharmacokinetics?

A10: Co-administration of certain drugs can alter the pharmacokinetics of Danshensu:

  • Borneol: Enhances the distribution of Danshensu to the eye in rabbits after oral administration, suggesting a potential for borneol as an ocular penetration enhancer [].
  • Components of Danshen injection: The presence of other components in Danshen injection can influence the pharmacokinetic properties of Danshensu, potentially affecting its tissue distribution and elimination [, ].
  • Components of Guanxin II: Co-decoction of Danshensu with specific herbs in the Guanxin II formula can either increase or decrease its plasma concentration, highlighting the complex interactions within traditional Chinese medicine formulations [].

Q11: What are the key findings from preclinical studies on Danshensu?

A11: Preclinical studies demonstrate that Danshensu:

  • Ameliorates maternal and fetal syndromes in a preeclampsia mouse model: Improves hypertension, proteinuria, fetal growth, and brain development [, , ].
  • Exhibits neuroprotective effects in cerebral ischemia models: Reduces infarct size, improves neurological function, and modulates inflammatory and oxidative stress pathways [, , , ].
  • Protects against liver injury: Reduces iron accumulation, oxidative stress, inflammation, and apoptosis in iron overload models [].
  • Demonstrates cardioprotective effects: Lowers blood pressure, improves cardiac function, and reduces arrhythmias in hypertension models [, , , ].
  • Attenuates epithelial-mesenchymal transition (EMT) and chemoresistance in cancer cells: Inhibits platelet-induced EMT and enhances sensitivity to oxaliplatin in colon cancer cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.